4-Hydroxybutyl 3-amino-2-butenoate

Physical Chemistry Thermal Stability Process Safety

4-Hydroxybutyl 3-amino-2-butenoate (CAS 85237-81-6) is a β-enamino ester (also classified as a 3-aminocrotonate ester) bearing a terminal primary hydroxyl group on the ester side chain. Its molecular formula is C8H15NO3 with a molecular weight of 173.21 g/mol, a predicted density of 1.091 g/cm³, a boiling point of 321.3 °C at 760 mmHg, and a flash point of 148.1 °C.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 85237-81-6
Cat. No. B12661840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybutyl 3-amino-2-butenoate
CAS85237-81-6
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OCCCCO)N
InChIInChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6-
InChIKeyZYHAPCXGXNLQDF-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxybutyl 3-Amino-2-Butenoate (CAS 85237-81-6): β-Enamino Ester with Terminal Hydroxyl for Dual-Reactive Monomer Applications


4-Hydroxybutyl 3-amino-2-butenoate (CAS 85237-81-6) is a β-enamino ester (also classified as a 3-aminocrotonate ester) bearing a terminal primary hydroxyl group on the ester side chain . Its molecular formula is C8H15NO3 with a molecular weight of 173.21 g/mol, a predicted density of 1.091 g/cm³, a boiling point of 321.3 °C at 760 mmHg, and a flash point of 148.1 °C . The compound is catalogued in PubChemLite with a monoisotopic mass of 173.1052 Da, referencing one associated patent and zero peer-reviewed literature citations, indicating its status as a relatively underexplored but functionally distinctive member of the aminocrotonate family [1].

Why Generic 3-Aminocrotonate Substitution Fails: The Critical Role of the Terminal Hydroxyl in 4-Hydroxybutyl 3-Amino-2-Butenoate


Substituting 4-hydroxybutyl 3-amino-2-butenoate with simpler alkyl 3-aminocrotonates (e.g., methyl, ethyl, or butyl esters) is problematic because the terminal hydroxyl group fundamentally alters physical properties, reactivity, and synthetic utility. The hydroxyl enables intermolecular hydrogen bonding, which elevates the boiling point by approximately 109 °C compared to ethyl 3-aminocrotonate and approximately 79 °C compared to isobutyl 3-aminocrotonate . This functional group also introduces a second reactive site beyond the β-enamino ester moiety, permitting step-growth polymerization, crosslinking, or further derivatization (e.g., with isocyanates, carboxylic acids, or epoxides) that is impossible with monofunctional alkyl aminocrotonates. Consequently, 4-hydroxybutyl 3-amino-2-butenoate occupies a distinct functional niche as a dual-reactive building block that cannot be replaced by conventional esters lacking a free hydroxyl .

Quantitative Differentiation Evidence for 4-Hydroxybutyl 3-Amino-2-Butenoate Relative to Closest Aminocrotonate Analogs


Elevated Boiling Point and Reduced Volatility: 4-Hydroxybutyl 3-Amino-2-Butenoate vs. Ethyl and Isobutyl 3-Aminocrotonates

4-Hydroxybutyl 3-amino-2-butenoate exhibits a significantly higher boiling point than alkyl 3-aminocrotonates lacking a terminal hydroxyl, conferring advantages in high-temperature processing and reduced volatile losses. The target compound boils at 321.3 °C at 760 mmHg . By contrast, ethyl 3-aminocrotonate (CAS 7318-00-5 / 626-34-6) boils at 210–215 °C (lit.) , while isobutyl 3-aminocrotonate (CAS 52937-90-3) boils at 242 °C at 760 mmHg . This represents a boiling point elevation of approximately 106–111 °C relative to the ethyl ester and approximately 79 °C relative to the isobutyl ester, consistent with strong intermolecular hydrogen bonding mediated by the terminal –OH group.

Physical Chemistry Thermal Stability Process Safety

Higher Flash Point and Enhanced Safety Profile: 4-Hydroxybutyl 3-Amino-2-Butenoate vs. Ethyl 3-Aminocrotonate

Procurement decisions involving aminocrotonate esters often weigh flammability and safe handling. The target compound possesses a flash point of 148.1 °C , significantly exceeding that of ethyl 3-aminocrotonate, which has a reported flash point of 97 °C (closed cup) . This 51 °C higher flash point places the 4-hydroxybutyl ester in a less restrictive flammability classification, reducing storage and handling costs in multi-kilogram industrial settings.

Process Safety Handling and Storage Industrial Procurement

Unique Dual Reactivity: Free Hydroxyl Group Enables Crosslinking and Step-Growth Polymerization Unavailable to Alkyl 3-Aminocrotonates

Unlike monofunctional alkyl 3-aminocrotonates (methyl, ethyl, isobutyl, octadecyl esters) that contain only the β-enamino ester reactive moiety, 4-hydroxybutyl 3-amino-2-butenoate possesses an additional primary hydroxyl group . This dual functionality permits its use as both a Michael acceptor/enamine nucleophile and an alcohol for step-growth reactions (e.g., with isocyanates, carboxylic acids, or epoxides). The closest structural analog with two reactive sites is 1,4-butanediol bis(3-aminocrotonate) (CAS 14205-47-1), which is a diester with two aminocrotonate groups and no free hydroxyl, making it a rigid crosslinker that cannot participate in hydroxyl-specific chemistry . The 4-hydroxybutyl ester fills a gap: monofunctional at the enamine site but hydroxyl-functional for orthogonal reactivity, enabling controlled incorporation into polyurethanes, polyesters, or hydrogels without the network rigidity imposed by bis-functional crosslinkers.

Polymer Chemistry Crosslinking Functional Monomers

Defined Z-Stereochemistry of the Enamine Double Bond Furnishes a Single Isomer, Distinguishing It from Mixtures of Alkyl Aminocrotonate Tautomers

The compound is catalogued as (Z)-3-aminobut-2-enoic acid 4-hydroxybutyl ester, indicating a defined Z-configuration of the enamine double bond . In contrast, many alkyl 3-aminocrotonates exist as equilibrium mixtures of enamine and imine tautomers, as documented for dodecyl-substituted aminocrotonates where tautomer separation was achieved only recently [1]. The presence of a single Z-isomer in 4-hydroxybutyl 3-amino-2-butenoate simplifies spectroscopic characterization, improves batch-to-batch reproducibility, and ensures consistent reactivity in stereosensitive applications such as asymmetric synthesis of 1,4-dihydropyridines.

Stereochemistry Quality Control Reproducibility

Class-Level Anticonvulsant Pharmacophore: β-Aminocrotonates as Sodium Channel Modulators with Potential for 4-Hydroxybutyl Prodrug Design

β-Aminocrotonates as a compound class have been evaluated for potent oral anticonvulsant activity at the voltage-dependent sodium channel binding site, with a mechanism similar to class 1 anticonvulsants phenytoin, carbamazepine, and lamotrigine [1]. While no direct sodium channel binding data exist specifically for the 4-hydroxybutyl ester, it belongs to this pharmacophoric class. The hydroxyl handle distinguishes it from simple alkyl esters: it can serve as a prodrug attachment point or be conjugated to targeting moieties (e.g., through carbonate or ester linkages) to modulate pharmacokinetic properties, a design option not available with methyl or ethyl 3-aminocrotonates.

Medicinal Chemistry Anticonvulsant Ion Channels

Intermediate LogP and Predicted Water Solubility: Balanced Hydrophilicity Relative to Long-Chain Alkyl Aminocrotonates

The predicted LogP for 4-hydroxybutyl 3-amino-2-butenoate is 0.86 and its polar surface area (PSA) is 72.55 Ų . This is substantially more hydrophilic than long-chain alkyl aminocrotonates such as octadecyl 3-aminocrotonate (melting point ~100 °C, highly lipophilic) and isobutyl 3-aminocrotonate (density 0.973 g/cm³, low water miscibility) . The balanced lipophilicity arising from the hydroxyl group and moderate chain length provides better water compatibility and formulation flexibility, particularly for aqueous-phase polymerizations or biological assay conditions where highly lipophilic esters would precipitate or partition unfavorably.

Lipophilicity Solubility Drug Design

Procurement-Driven Application Scenarios for 4-Hydroxybutyl 3-Amino-2-Butenoate Based on Quantitative Differentiation Evidence


Synthesis of Polyurethane Elastomers and Crosslinked Networks via Dual Hydroxyl/Enamine Reactivity

4-Hydroxybutyl 3-amino-2-butenoate can serve as a chain extender or crosslinker in polyurethane formulations by reacting the primary hydroxyl with diisocyanates while the β-enamino ester remains available for subsequent Michael addition or radical crosslinking. This orthogonal reactivity, unavailable in alkyl 3-aminocrotonates, enables staged curing. The high boiling point (321.3 °C) and flash point (148.1 °C) further support elevated-temperature processing without premature volatilization . In contrast, ethyl 3-aminocrotonate would volatilize at typical polyurethane processing temperatures (often 80–120 °C) due to its boiling point of only 210–215 °C .

Preparation of Hydrophilic Copolymer Hydrogels for Biomedical and Drug Delivery Applications

The balanced LogP (0.86) and PSA (72.55 Ų) permit copolymerization in aqueous or mixed aqueous-organic media with hydrophilic co-monomers such as acrylic acid or methacrylic acid to yield polycarboxybetaine hydrogels . Unlike octadecyl 3-aminocrotonate, which is highly lipophilic and incompatible with aqueous-phase polymerization, the 4-hydroxybutyl ester dissolves or disperses adequately to enable hydrogel formation . The pendant hydroxyl group also provides sites for post-polymerization functionalization with bioactive ligands.

PVC Heat Stabilizer and Co-Stabilizer in Halogen-Containing Vinyl Formulations

β-Aminocrotonate esters have established utility as non-toxic heat stabilizers for PVC, with 1,4-butanediol bis(3-aminocrotonate) being a commercial example (mp 147–151 °C) . 4-Hydroxybutyl 3-amino-2-butenoate offers a monofunctional alternative with a free hydroxyl that can react with epoxy co-stabilizers or plasticizers, providing a reactive compatibilization mechanism absent in the bis-ester. Its higher boiling point (321.3 °C) relative to ethyl 3-aminocrotonate (210–215 °C) ensures it remains in the polymer matrix during high-temperature calendering or extrusion .

Medicinal Chemistry Intermediate for 1,4-Dihydropyridine Calcium Channel Blocker Derivatives

The defined Z-stereochemistry of the β-enamino ester moiety simplifies its use as a building block in Hantzsch-type syntheses of 1,4-dihydropyridines, where stereochemical integrity influences reaction outcome . Unlike ethyl 3-aminocrotonate, which is widely used for nitrendipine and felodipine synthesis but lacks a functionalizable handle, the 4-hydroxybutyl ester allows subsequent conjugation of targeting groups, PEG chains, or fluorophores via the terminal hydroxyl . The class-level sodium channel anticonvulsant activity of β-aminocrotonates further supports exploration of this scaffold in neurological drug discovery .

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